![molecular formula C14H14Cl2FNO B2643158 [4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride CAS No. 2089255-68-3](/img/structure/B2643158.png)

[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

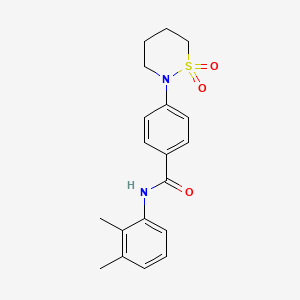

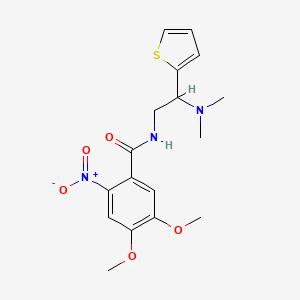

“[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2089255-68-3 . It has a molecular weight of 302.18 . The IUPAC name for this compound is (4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl)methanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13ClFNO.ClH/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17;/h2-7H,8,17H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Novel Polymer Synthesis

A study by Sabbaghian et al. (2015) introduced a new diamine through a multi-step reaction that involved 4-(4-nitrophenoxy) phenol, leading to the creation of poly(keto ether ether amide)s. These polymers exhibited high thermal stability and enhanced solubility due to the unique structure incorporating keto, ether, and aromatic units. This research showcases the application of complex organic compounds in developing new materials with potential applications in various industries, including electronics and biotechnology (Sabbaghian et al., 2015).

Photocatalytic Degradation of Pollutants

In environmental science, Pignatello and Sun (1995) demonstrated the photocatalytic degradation of pesticides in water using a photoassisted Fenton reaction. This process efficiently decomposed contaminants, including metolachlor and methyl parathion, into harmless inorganic compounds. The study highlights the potential of photocatalytic processes in treating water contaminated with agricultural chemicals, contributing to safer environmental practices (Pignatello & Sun, 1995).

Fluorescence Imaging and Metal Ion Detection

Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives for selective metal ion detection. This work is significant for analytical chemistry and bioimaging, as it provides tools for the specific detection of zinc and cadmium ions. Such compounds have applications in environmental monitoring and medical diagnostics, showcasing the versatility of phenylmethanamine derivatives in creating sensitive and selective sensors (Hong et al., 2012).

Antidepressant Drug Development

In pharmaceutical research, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors by Sniecikowska et al. (2019). These compounds were designed to preferentially activate ERK1/2 phosphorylation pathways over other receptor-mediated effects, showing potent antidepressant-like activity in preclinical models. This indicates the potential of phenylmethanamine derivatives in developing new treatments for depression, with improved efficacy and reduced side effects (Sniecikowska et al., 2019).

Enhanced Drug Delivery Systems

Arun and Reddy (2005) investigated the use of polymeric hydrogels for controlled drug release, utilizing crosslinkers derived from phenylcyanoacrylates. These hydrogels demonstrated variable drug release rates influenced by crosslinking density and drug loading percentage, indicating their potential in creating customizable drug delivery systems. This research contributes to the development of advanced materials for targeted and sustained drug delivery, improving therapeutic outcomes (Arun & Reddy, 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO.ClH/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17;/h2-7H,8,17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNKURLBOZUDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)

![[3-(Methylamino)-4-nitrophenyl]methanol](/img/structure/B2643082.png)

![(4-Chloro-2-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2643088.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643091.png)

![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)

![N-(4-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2643098.png)